

5,6,7,8-Tetrahydroquinoxaline: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,6,7,8-Tetrahydroquinoxaline**

Cat. No.: **B1293704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dated: December 22, 2025

This document provides a comprehensive overview of the available safety, toxicity, and handling information for **5,6,7,8-Tetrahydroquinoxaline** (CAS No. 34413-35-9). The information herein is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

5,6,7,8-Tetrahydroquinoxaline, also known as nutty quinoxaline or cyclohexapryazine, is a synthetic flavoring and fragrance ingredient.^{[1][2]} It is characterized by a nutty, roasted, and musty odor.^[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **5,6,7,8-Tetrahydroquinoxaline**

Property	Value	Reference(s)
CAS Number	34413-35-9	[1]
FEMA Number	3321	[1]
Molecular Formula	C ₈ H ₁₀ N ₂	[1]
Molecular Weight	134.18 g/mol	[1]
Appearance	Colorless to amber liquid	[1]
Boiling Point	85 °C at 3 mmHg	[2]
Density	1.061 g/mL at 25 °C	[2]
Flash Point	91 - 92 °C (closed cup)	[2] [3]
Refractive Index	1.542 - 1.546 at 20°C	[1] [2]
Solubility	Slightly soluble in water; soluble in alcohol.	

Hazard Identification and GHS Classification

5,6,7,8-Tetrahydroquinoxaline is classified as a combustible liquid.[\[3\]](#) The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#) The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for **5,6,7,8-Tetrahydroquinoxaline**

Hazard Class	Hazard Category	Hazard Statement	Reference(s)
Flammable Liquids	Category 4	H227: Combustible liquid	[3]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[2][3][4]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	[2][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation	[2][3][4]

Signal Word: Warning[2]

Toxicological Profile

Acute Toxicity

No specific oral (LD50), dermal (LD50), or inhalation (LC50) toxicity data for **5,6,7,8-Tetrahydroquinoxaline** were identified in the reviewed literature.

Genotoxicity

A fragrance ingredient safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated the genotoxic potential of **5,6,7,8-Tetrahydroquinoxaline**.[5]

- BlueScreen™ Assay: The compound was found to be positive for both cytotoxicity and genotoxicity in the BlueScreen™ HC assay without metabolic activation.[5] However, it was negative for both cytotoxicity and genotoxicity with the inclusion of a metabolic activation system (S9).[5]
- In Vitro Micronucleus Test: **5,6,7,8-Tetrahydroquinoxaline** was considered to be non-clastogenic in an in vitro micronucleus test conducted in accordance with OECD Test Guideline 487.[5]

Based on the available data, the RIFM expert panel concluded that **5,6,7,8-tetrahydroquinoxaline** does not present a concern for genotoxicity.[\[5\]](#)

Repeated Dose Toxicity

There is insufficient data from repeated dose toxicity studies for **5,6,7,8-Tetrahydroquinoxaline**.[\[5\]](#) However, the total systemic exposure to the compound at current use levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material, which is used for substances with a low expected systemic toxicity.[\[5\]](#)

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for **5,6,7,8-Tetrahydroquinoxaline** are available.[\[5\]](#) Similar to the repeated dose toxicity assessment, the systemic exposure is below the TTC for a Cramer Class III material for this endpoint.[\[5\]](#)

Carcinogenicity

No carcinogenicity studies specifically on **5,6,7,8-Tetrahydroquinoxaline** were found. For the broader class of pyrazine derivatives, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that they do not raise a safety concern at current levels of intake when used as flavoring agents.[\[6\]](#)

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with **5,6,7,8-Tetrahydroquinoxaline**.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this substance:[\[3\]](#)

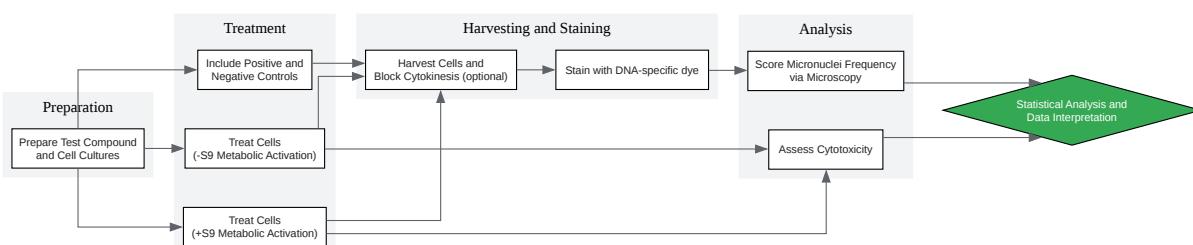
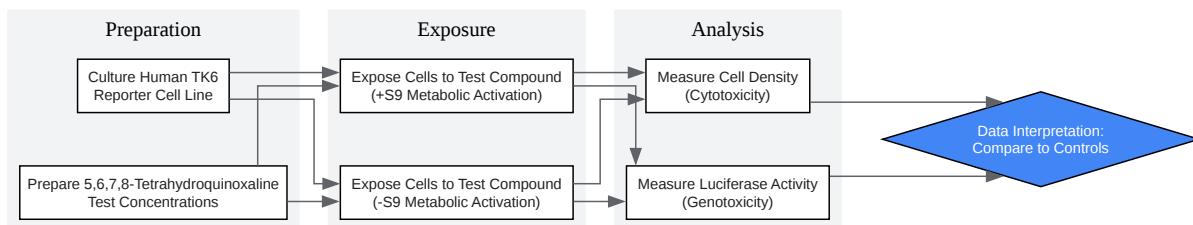
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
- Body Protection: Wear a laboratory coat or other protective clothing.

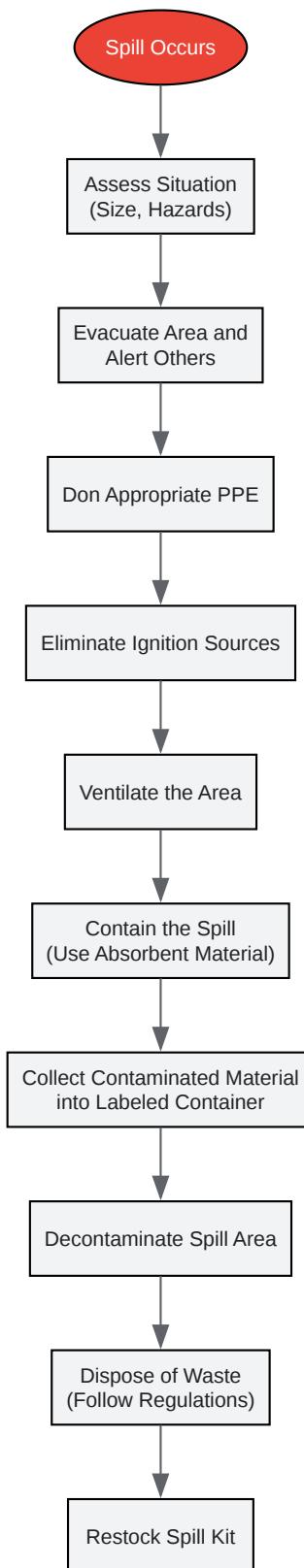
- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Safe Handling Practices

- Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]
- Avoid breathing vapor or mist.[3]
- Avoid contact with skin and eyes.[3]
- Wash hands thoroughly after handling.[3]
- Use only outdoors or in a well-ventilated area.[3]

Storage Conditions



Store in a cool, dark, and well-ventilated place.[1][3] Keep containers tightly sealed.[1]


Experimental Protocols

Detailed proprietary experimental protocols for the specific studies on **5,6,7,8-Tetrahydroquinoxaline** are not publicly available. However, the methodologies generally follow standardized guidelines.

BlueScreen™ HC Genotoxicity Assay

The BlueScreen™ HC assay is a high-throughput, in vitro method that uses a human-derived p53-competent TK6 cell line to detect genotoxicity.[4] The assay measures the induction of the GADD45a gene, which is involved in the cellular response to DNA damage.[7] An increase in the expression of a reporter gene (luciferase) linked to the GADD45a promoter indicates a genotoxic effect. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect substances that become genotoxic after metabolism.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 3. JECFA Evaluations-5,6,7,8-TETRAHYDROQUINOXALINE- [inchem.org]
- 4. 5,6,7,8-四氢喹喔啉 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. WHO | JECFA [apps.who.int]
- 6. unece.org [unece.org]
- 7. nutty quinoxaline, 34413-35-9 [thegoodsentscompany.com]
- To cite this document: BenchChem. [5,6,7,8-Tetrahydroquinoxaline: A Technical Guide to Safety, Toxicity, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293704#safety-toxicity-and-handling-of-5-6-7-8-tetrahydroquinoxaline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com